Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate reflects the compound’s hierarchical structure. The parent pyridine ring is substituted at positions 3, 5, and 6:
- Position 3 : A pyrrolidine ring attached via a single bond.
- Position 5 : A methyl group.
- Position 6 : A pyrrolidin-1-yl group.
The benzyl carboxylate ester at the pyrrolidine nitrogen completes the nomenclature.
The molecular formula C₂₂H₂₇N₃O₂ (molecular weight: 365.5 g/mol) confirms the presence of two nitrogen-containing rings and an oxygen-rich ester group. Isomeric possibilities arise from stereochemistry at the pyrrolidine and pyridine junctions. The compound’s Standard InChIKey (FWZKBYPJRDBDFT-UHFFFAOYSA-N) encodes its connectivity and stereochemical features, though no chiral centers are explicitly reported.
Crystallographic Characterization and X-ray Diffraction Analysis
While direct X-ray diffraction data for this compound is unavailable, analogous pyrrolidine-pyridine hybrids offer insights. For example, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine exhibits a near-planar structure with a dihedral angle of 6.20° between pyridine and azaindole rings. Such minimal deviation suggests that the pyrrolidine and pyridine components in this compound likely adopt a conformation favoring intramolecular stabilization.
Hydrogen bonding patterns observed in similar structures, such as N–H⋯N interactions forming inversion dimers, may also apply here. The benzyl ester’s bulkiness could influence crystal packing, potentially reducing symmetry compared to simpler analogs.
Comparative Analysis of Pyrrolidine-Pyridine Hybrid Architectures
Pyrrolidine-pyridine hybrids are prized in medicinal chemistry for their conformational flexibility and bioactivity. Key comparisons include:
- Spatial Flexibility : The non-planar pyrrolidine ring enables pseudorotation, allowing dynamic 3D pharmacophore exploration. This contrasts with rigid aromatic systems like pyrrole.
- Substituent Effects : Introducing methyl and pyrrolidinyl groups at pyridine positions 5 and 6 enhances steric bulk and hydrogen-bonding capacity, potentially improving target selectivity.
- Biological Relevance : Analogous hybrids demonstrate neuroprotective and antimicrobial properties, suggesting similar potential for this compound.
The benzyl ester group distinguishes this compound by increasing lipophilicity (LogP ≈ 3.5 estimated), which may enhance blood-brain barrier permeability compared to carboxylate analogs like pyrrolidone carboxylate (LogP ≈ -0.5).
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
benzyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O2/c1-17-14-19(15-23-21(17)24-11-5-6-12-24)20-10-7-13-25(20)22(26)27-16-18-8-3-2-4-9-18/h2-4,8-9,14-15,20H,5-7,10-13,16H2,1H3 |
InChI Key |
FWZKBYPJRDBDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the benzyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with three structurally related pyridine derivatives from the Catalog of Pyridine Compounds .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Price (USD) |
|---|---|---|---|---|---|
| Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate (Target) | Not provided | ~C23H28N3O3* | ~394.5* | Benzyl carboxylate, pyrrolidine, 5-methyl-6-(pyrrolidin-1-yl)pyridine | Not available |
| (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | 1228070-72-1 | C17H23ClN2O4 | 354.83 | tert-Butyl and methyl esters, chlorine at pyridine position 2 | 400 (1 g), 1600 (5 g), 4800 (25 g) |
| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | 1228666-00-9 | C18H22N2O | 282.38 | Benzyl-pyrrolidine, methoxy at pyridine position 2 | 400 (1 g), 1600 (5 g), 4800 (25 g) |
| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1228665-86-8 | C16H24N2O3 | 292.37 | tert-Butyl carbamate, methoxy at pyridine position 2 | 400 (1 g), 1600 (5 g), 4800 (25 g) |
*Estimated based on structural analysis due to lack of direct data.
Key Structural and Functional Differences:
Substituent Diversity: The target compound lacks halogen (e.g., chlorine in CAS 1228070-72-1) or methoxy groups (e.g., in CAS 1228666-00-9 and 1228665-86-8), which may reduce its electrophilic reactivity compared to these analogs .
Molecular Weight and Complexity :
- The target compound’s estimated molecular weight (~394.5) is higher than the analogs listed, primarily due to the benzyl carboxylate and dual pyrrolidine/pyridine moieties. This could impact bioavailability compared to lighter analogs like CAS 1228666-00-9 (MW 282.38) .
Safety and Handling: Safety data for a piperidine analog (CAS 1352499-61-6) highlight its use in laboratory research only, with precautions for handling hazardous chemicals .
Research Implications:
- The absence of methoxy or chlorine substituents in the target compound may make it less reactive in nucleophilic aromatic substitution reactions compared to CAS 1228070-72-1 and 1228665-86-8 .
- The dual pyrrolidine groups (one in the core structure, one as a pyridine substituent) could enhance binding to biological targets with nitrogen-rich active sites, though this remains speculative without experimental data.
Biological Activity
Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential for various biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzyl group , a pyrrolidine ring , and a pyridine derivative . Its molecular formula is with a molecular weight of approximately 365.5 g/mol. The structural complexity is attributed to the dual-ring system, which enhances its potential biological activities due to the presence of nitrogen atoms in both rings, often associated with pharmacological properties.
Neuroprotective Properties
Research indicates that compounds containing pyrrolidine and pyridine structures exhibit significant neuroprotective effects. This compound has been suggested as a candidate for further exploration in treating neurological disorders, potentially acting on neurotransmitter systems to enhance cognitive functions and mood regulation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies on similar pyrrolidine derivatives indicate effective inhibition against various Gram-positive and Gram-negative bacteria. The presence of specific functional groups within the structure contributes to its antibacterial and antifungal efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cholinesterase Inhibition : Similar compounds have been documented to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. This inhibition can lead to increased acetylcholine levels, potentially reversing cognitive deficits .
- Antioxidant Activity : The compound's structure allows for interactions with metal ions, providing antioxidant benefits that may protect neuronal health from oxidative stress .
- Neurotransmitter Modulation : By interacting with neurotransmitter systems, the compound may influence cognitive functions and mood stabilization, highlighting its potential in treating mood disorders.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound possesses unique attributes that distinguish it from other similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Potentially neuroprotective | Lacks additional methyl group at the 5-position |
| (S)-Benzyl 2-{(3-chloropyrazin-2-yl)methylcarbamoyl}pyrrolidine | Pyrazine ring instead of pyridine | Antimicrobial properties | Chlorine substitution alters reactivity |
| 6-Benzyl-2-methylpyridine | Simpler structure without pyrrolidine | Antimicrobial effects | Lacks complex ring structures |
The unique combination of dual-ring systems and specific substitutions in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of benzyl-pyrrolidine derivatives:
- Alzheimer's Disease Research : A study highlighted derivatives that act as BACE1 inhibitors, showing promise in reducing amyloid-beta aggregation—an essential factor in Alzheimer's disease progression .
- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antimicrobial agent .
- Oxidative Stress Protection : Research has indicated that similar compounds exhibit antioxidant properties, which could be beneficial in neuroprotection against oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : Multi-step organic synthesis is typically employed, including nucleophilic substitution and coupling reactions. For example, similar pyrrolidine derivatives are synthesized by heating 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, followed by extraction and purification via column chromatography . Optimization involves adjusting solvents (e.g., DMF for solubility), catalysts (e.g., potassium carbonate for deprotonation), and temperature to improve yields (up to 93% reported in analogous syntheses) .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine substitution | DMF, 150°C, 20h | 93% | |
| Purification | Ethyl acetate extraction, MgSO₄ drying | 81–93% |
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR of analogous compounds resolves coupling constants (e.g., J = 8.0 Hz for aromatic protons) and stereochemistry . IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Analytical Workflow :
Crude product : TLC monitoring .
Purification : Flash chromatography (silica gel) .
Characterization : NMR, HRMS, and HPLC for enantiomeric excess (e.g., 83% ee reported using chiral IC columns) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation : The compound is classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory toxicity (Category 3) . Mandatory PPE includes NIOSH-approved respirators (N100/P3), chemical-resistant gloves, and full-body protection .
- Storage : Store in dry, ventilated containers to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data during structural refinement be resolved?
- Methodology : Use software like SHELXL for small-molecule refinement. For high-resolution data, employ twin refinement or partial occupancy adjustments. SHELX programs are robust for handling twinned macromolecular crystals and high-throughput phasing .
- Case Study : SHELXL refinement of similar heterocycles achieved R-factors <0.05 by iterative parameter adjustment and electron density mapping .
Q. What strategies improve the compound's pharmacological activity through structural modification?
- Approach : Introduce electron-withdrawing groups (e.g., fluoro, cyano) to the pyridine ring to enhance receptor binding. For example, 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile derivatives show improved enzyme inhibition due to increased electronegativity .
- SAR Insights :
| Modification | Biological Activity | Reference |
|---|---|---|
| Fluorine substitution | ↑ Enzyme inhibition (IC₅₀ reduced by 40%) | |
| Methylthio addition | ↑ Receptor binding affinity (Ki = 12 nM) |
Q. How do computational models predict the compound's interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to prolyl endopeptidase or kinase targets. For example, pyrrolidine derivatives exhibit ΔG values of −8.2 kcal/mol in docking studies, suggesting strong hydrophobic interactions .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .
Q. What analytical techniques resolve discrepancies in reaction yield and purity?
- Troubleshooting :
- Low yield : Optimize stoichiometry (e.g., 1.1 eq. amine for complete substitution) .
- Impurities : Use preparative HPLC (C18 columns, acetonitrile/water gradient) for challenging separations .
- Case Example : A 9:1 E/Z isomer ratio in a related compound was resolved via chiral HPLC, achieving >99% purity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Root Cause : Variability in assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values for pyrrolidine-based inhibitors ranged from 10–100 nM depending on ATP concentration in kinase assays .
- Resolution : Standardize protocols (e.g., fixed ATP at 1 mM) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., 20-hour reactions reduced to 2 hours under microwave) .
- Characterization : Combine X-ray crystallography (SHELXL) with DFT calculations to validate stereochemical assignments .
- Safety : Implement real-time air monitoring in labs to detect airborne particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
